Ethyl 2-(3-chloro-6-methylbenzo[b]thiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Ethyl 2-(3-chloro-6-methylbenzo[b]thiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14633215
InChI: InChI=1S/C21H20ClNO3S2/c1-3-26-21(25)16-12-6-4-5-7-14(12)28-20(16)23-19(24)18-17(22)13-9-8-11(2)10-15(13)27-18/h8-10H,3-7H2,1-2H3,(H,23,24)
SMILES:
Molecular Formula: C21H20ClNO3S2
Molecular Weight: 434.0 g/mol

Ethyl 2-(3-chloro-6-methylbenzo[b]thiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

CAS No.:

Cat. No.: VC14633215

Molecular Formula: C21H20ClNO3S2

Molecular Weight: 434.0 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(3-chloro-6-methylbenzo[b]thiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate -

Specification

Molecular Formula C21H20ClNO3S2
Molecular Weight 434.0 g/mol
IUPAC Name ethyl 2-[(3-chloro-6-methyl-1-benzothiophene-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Standard InChI InChI=1S/C21H20ClNO3S2/c1-3-26-21(25)16-12-6-4-5-7-14(12)28-20(16)23-19(24)18-17(22)13-9-8-11(2)10-15(13)27-18/h8-10H,3-7H2,1-2H3,(H,23,24)
Standard InChI Key XFXRXMYKIGPFHG-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(C4=C(S3)C=C(C=C4)C)Cl

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of ethyl 2-(3-chloro-6-methylbenzo[b]thiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is C₂₁H₂₀ClNO₃S₂, with a molecular weight of 434.0 g/mol. Its IUPAC name, ethyl 2-[(3-chloro-6-methyl-1-benzothiophene-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, reflects its intricate architecture:

  • A 4,5,6,7-tetrahydrobenzo[b]thiophene core fused with a 3-chloro-6-methylbenzo[b]thiophene unit.

  • A carboxamido linkage at position 2 of the tetrahydrobenzo[b]thiophene ring.

  • An ethyl ester group at position 3 .

The chlorine atom at position 3 and methyl group at position 6 enhance electrophilic reactivity, potentially improving target binding. The compound’s hydrophobicity (logP ≈ 4.2) suggests moderate membrane permeability, a critical factor for bioavailability.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₂₁H₂₀ClNO₃S₂
Molecular Weight434.0 g/mol
IUPAC NameEthyl 2-[(3-chloro-6-methyl-1-benzothiophene-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Melting PointNot reported
SolubilityLikely soluble in DMSO, methanol

Synthesis and Characterization

Synthetic Pathways

The synthesis typically involves a multi-step process:

  • Formation of 3-chloro-6-methylbenzo[b]thiophene-2-carbonyl chloride: Achieved via chlorination of the corresponding carboxylic acid using thionyl chloride .

  • Coupling with ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: The amine group reacts with the acyl chloride to form the carboxamido linkage under inert conditions .

  • Purification: Column chromatography or recrystallization isolates the final product.

Table 2: Key Reagents and Conditions

StepReagent/ConditionPurpose
1Thionyl chloride, refluxAcyl chloride formation
2Triethylamine, dichloromethane, 0–5°CAmide bond formation
3Ethanol/water recrystallizationPurification

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at ~1680 cm⁻¹ (C=O stretch of amide) and ~1720 cm⁻¹ (ester C=O) .

  • ¹H NMR: Signals for ethyl ester protons (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet), aromatic protons (δ 6.8–7.5 ppm), and tetrahydrobenzo[b]thiophene protons (δ 1.7–2.9 ppm) .

Biological Activities

Antimicrobial Efficacy

In vitro studies demonstrate moderate to strong activity against Staphylococcus aureus (MIC: 8–16 µg/mL) and Escherichia coli (MIC: 16–32 µg/mL) . The chloro and methyl substituents likely enhance membrane disruption or enzyme inhibition.

Table 3: Antimicrobial Activity

OrganismMIC (µg/mL)Mechanism Proposed
S. aureus8–16Cell wall synthesis inhibition
E. coli16–32DNA gyrase interference
Candida albicans32–64Ergosterol biosynthesis disruption
HazardPrecautionary Measure
Skin irritationWear nitrile gloves
Eye damageUse safety goggles
Respiratory irritationEnsure adequate ventilation

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